Ethyl 3-aminoheptanoate
Description
Significance of β-Amino Esters in Organic Synthesis and Chemical Biology
β-amino acids and their corresponding esters are crucial building blocks in the synthesis of a wide array of biologically active compounds and potential therapeutic agents. nih.govresearchgate.net Their importance is underscored by their role as precursors to β-lactams, which are key components of many antibiotics, and as integral parts of potent enzyme inhibitors. researchgate.net In chemical biology, β-amino esters are utilized in the creation of peptidomimetics and other molecules designed to interact with biological systems. Synthetic peptides incorporating β-amino acids often exhibit enhanced stability against enzymatic degradation compared to their natural α-amino acid counterparts. researchgate.net
The versatility of β-amino esters extends to their application as chiral auxiliaries and catalysts in organic synthesis. hilarispublisher.com The development of methods for the enantioselective synthesis of chiral β-amino esters is an active area of research, as the stereochemistry of these molecules is often critical to their biological function and therapeutic efficacy. researchgate.netnih.govacs.org
Historical Context of Amino Ester Research
The study of amino acids dates back to the early 19th century, with the discovery of asparagine in 1806. wikipedia.org However, the focus for much of the history of biochemistry was on the 20 proteinogenic α-amino acids. Research into β-amino acids and their esters gained significant momentum later, driven by the discovery of their unique chemical properties and biological activities. researchgate.net Poly(β-amino ester)s (PβAEs), for instance, were first synthesized in 1983 and were later identified as effective gene carriers in the year 2000, sparking considerable interest in their biomedical applications. nih.gov The development of new synthetic methodologies, such as the Michael addition reaction for creating PβAEs, has been pivotal in advancing the field. nih.govrsc.org
Structural Features and Chiral Considerations of Ethyl 3-Aminoheptanoate
This compound possesses a molecular formula of C9H19NO2 and a molecular weight of 173.25 g/mol . nih.govchemscene.comcymitquimica.com The key structural features include a seven-carbon heptanoate (B1214049) chain, an amino group (-NH2) located at the C3 position (the β-carbon), and an ethyl ester group (-COOCH2CH3) at the C1 position.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C9H19NO2 |
| Molecular Weight | 173.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | 78221-22-4 |
| SMILES | CCCCC(CC(=O)OCC)N |
| InChIKey | JNGBZUJKBCAYEA-UHFFFAOYSA-N |
Data sourced from PubChem. nih.gov
The presence of a chiral center at the C3 carbon means that this compound can exist as two enantiomers: (R)-Ethyl 3-aminoheptanoate and (S)-Ethyl 3-aminoheptanoate. The separation and synthesis of single enantiomers are often crucial for pharmacological applications, as different enantiomers can exhibit distinct biological activities. lcms.cz Chiral resolution techniques, including enzymatic resolution and chiral chromatography, are employed to isolate the desired stereoisomer. researchgate.netgoogle.com For example, lipase (B570770) A from Candida antarctica has been used for the gram-scale resolution of similar β-amino esters. researchgate.net
Overview of Research Trajectories Pertaining to Aminoheptanoate Derivatives
Research into aminoheptanoate derivatives has explored various avenues, including their potential as pharmaceutical intermediates and their application in materials science. For example, derivatives of ethyl 7-aminoheptanoate have been investigated for their antibacterial and antioxidant properties. The hydrochloride salt of this compound is also commercially available, indicating its use as a stable intermediate in synthetic processes. rrscientific.com
Furthermore, the modification of the amino and ester groups of aminoheptanoates allows for the creation of a diverse library of compounds with tailored properties. For instance, tianeptine, an antidepressant drug, has an aminoheptanoic acid core, and its ester derivatives have been studied to understand their binding characteristics with serum albumins. scielo.br Research has also focused on the development of polymers from aminoheptanoate precursors, such as poly(β-amino ester)s, for applications in drug delivery and gene therapy. nih.govfrontiersin.org These polymers are often biodegradable and pH-responsive, making them suitable for controlled release applications. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-aminoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-3-5-6-8(10)7-9(11)12-4-2/h8H,3-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGBZUJKBCAYEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(=O)OCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505656 | |
| Record name | Ethyl 3-aminoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78221-22-4 | |
| Record name | Ethyl 3-aminoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Studies of Ethyl 3 Aminoheptanoate
Reactivity of the Amino Group
The secondary amine in Ethyl 3-aminoheptanoate is a key site for a variety of chemical reactions, including the formation of amide bonds, nucleophilic additions, and substitutions. Its reactivity can be modulated through the use of protecting groups.
The amino group of this compound can readily participate in amide bond formation when reacted with carboxylic acids or their activated derivatives. This reaction is fundamental in peptide synthesis, where the compound can act as the N-terminal residue. The formation of the amide (or peptide) bond typically requires the activation of the carboxylic acid to overcome the formation of a stable ammonium-carboxylate salt. nih.gov
Commonly employed coupling reagents facilitate this transformation by converting the carboxylic acid into a more reactive species. researchgate.net These reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) and aminium salts such as PyBOP and HATU. researchgate.netpeptide.comluxembourg-bio.com The general mechanism involves the activation of the carboxylic acid, followed by nucleophilic attack from the amino group of this compound. thermofisher.com
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Full Name | By-product | Key Features |
|---|---|---|---|
| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Insoluble by-product, easy to remove by filtration. peptide.com |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Ideal for aqueous reactions and easy work-up. peptide.compeptide.com |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | - | High coupling efficiency, low racemization. researchgate.net |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Hexamethylphosphoramide (HMPA) | Effective, but by-product is carcinogenic. thermofisher.com |
For instance, in a typical solution-phase coupling, the N-protected amino acid is dissolved with this compound in a suitable solvent like tetrahydrofuran (B95107) (THF). A coupling reagent such as 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is added along with a base like triethylamine (B128534) (Et3N) to facilitate the reaction. peptide.com
The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. As such, it can participate in nucleophilic addition reactions, particularly with α,β-unsaturated carbonyl compounds in a process known as aza-Michael addition. While specific studies on this compound are not prevalent, the general reactivity of β-amino esters suggests its participation in such reactions.
Furthermore, the amino group can act as a nucleophile in substitution reactions, for example, by reacting with alkyl halides to form tertiary amines. However, such reactions can be prone to over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts.
In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amino group to prevent unwanted side reactions. This is achieved by introducing a protecting group, which can be later removed under specific conditions. Common protecting groups for amines include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). total-synthesis.comorganic-chemistry.orgorganic-chemistry.orgtotal-synthesis.com
Boc Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. organic-chemistry.orgwikipedia.org It is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. wikipedia.orgfishersci.co.uk
Cbz Protection: The Cbz group is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) and a base. total-synthesis.comspectrumchemical.com It is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst), which cleaves the benzyl group. total-synthesis.comorganic-chemistry.orgmissouri.edu
Fmoc Protection: The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu. total-synthesis.comrsc.orgresearchgate.net A key feature of the Fmoc group is its lability to bases, typically a solution of piperidine (B6355638) in DMF, which makes it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group. organic-chemistry.orgtotal-synthesis.com
Table 2: Common Amine Protecting Groups and Their Cleavage Conditions
| Protecting Group | Reagent for Protection | Cleavage Conditions | Stability |
|---|---|---|---|
| Boc | (Boc)₂O | Acidic (e.g., TFA, HCl) | Stable to base, nucleophiles, hydrogenolysis. organic-chemistry.orgwikipedia.org |
| Cbz | Cbz-Cl | Catalytic Hydrogenolysis (H₂/Pd) | Stable to mild acid and base. total-synthesis.comorganic-chemistry.org |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Basic (e.g., Piperidine in DMF) | Stable to acid and hydrogenolysis. organic-chemistry.orgtotal-synthesis.com |
Reactivity of the Ester Group
The ethyl ester functionality of this compound is susceptible to reactions typical of carboxylic acid derivatives, most notably hydrolysis and transesterification.
Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is reversible and typically requires an excess of water to drive the equilibrium towards the products, 3-aminoheptanoic acid and ethanol (B145695). The reaction mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. While specific kinetic data for this compound is not readily available, studies on similar esters like ethyl lactate (B86563) show that the hydrolysis is autocatalytic, where the carboxylic acid product catalyzes the reaction. chemrxiv.orgchemrxiv.org
Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide (B78521), the hydrolysis is irreversible. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The resulting carboxylate salt is deprotonated and thus unreactive towards the alcohol, driving the reaction to completion. This process is commonly known as saponification. The rate of saponification is dependent on the concentration of both the ester and the base.
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For this compound, this would involve reacting it with a different alcohol (e.g., methanol (B129727) or propanol) to form the corresponding methyl or propyl 3-aminoheptanoate, with ethanol as a byproduct.
The reaction can be catalyzed by strong acids, which protonate the carbonyl group, or by bases, which deprotonate the alcohol to form a more potent alkoxide nucleophile. masterorganicchemistry.comorganic-chemistry.org To ensure a high yield of the desired product, the alcohol reactant is often used as the solvent to shift the equilibrium. masterorganicchemistry.com The mechanism, similar to hydrolysis, proceeds through a tetrahedral intermediate. masterorganicchemistry.com
Reduction of the Ester to Alcohol Functionality
The ester functional group in this compound is susceptible to reduction to a primary alcohol, yielding 3-aminoheptan-1-ol. This chemical transformation is a cornerstone of organic synthesis and is typically achieved using powerful reducing agents. The underlying mechanism for this reduction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the ester.
The most frequently employed and effective reducing agent for this purpose is Lithium aluminum hydride (LiAlH₄) . The reaction proceeds through a nucleophilic acyl substitution mechanism. Initially, a hydride ion from LiAlH₄ attacks the carbonyl carbon, which leads to the formation of a tetrahedral intermediate. Following this, the ethoxy group (-OCH₂CH₃) is eliminated as an alkoxide, which results in the formation of an aldehyde intermediate. This aldehyde is then promptly reduced by another equivalent of hydride to form a primary alkoxide. A final acidic workup is necessary to protonate the alkoxide and the amino group to yield the final product, 3-aminoheptan-1-ol. libretexts.org
In contrast, Sodium borohydride (B1222165) (NaBH₄) , which is a milder reducing agent, is generally not reactive enough to reduce esters to alcohols under standard laboratory conditions. However, its reactivity can be augmented by the addition of certain additives or by employing higher reaction temperatures.
An alternative method for the reduction of esters is catalytic hydrogenation . This process typically necessitates high pressures and temperatures in the presence of a specific catalyst, such as copper chromite (also known as the Adkins catalyst). While this method is effective, it often exhibits lower chemoselectivity compared to the use of hydride reagents.
Below is an interactive data table summarizing common reducing agents for the conversion of esters to alcohols:
| Reducing Agent | Reagent Formula | Typical Reaction Conditions | Notes |
| Lithium aluminum hydride | LiAlH₄ | Diethyl ether or THF, followed by H₃O⁺ workup | A highly reactive agent that reduces a wide variety of functional groups. |
| Sodium borohydride | NaBH₄ | Generally unreactive with esters, but may work at elevated temperatures or with activating agents. | A milder and more selective reducing agent than LiAlH₄. |
| Catalytic Hydrogenation | H₂ / Catalyst | High pressure and high temperature | The catalyst is often copper chromite. |
The selection of a suitable reducing agent is contingent upon the presence of other functional groups within the molecule and the desired level of selectivity. For this compound, the amino group would be protonated during the acidic workup that follows reduction with LiAlH₄.
Intramolecular Cyclizations and Rearrangements
The molecular structure of this compound, which features both an amino and an ester group, predisposes it to intramolecular cyclization reactions, most notably the formation of a lactam (a cyclic amide). Such reactions are typically facilitated by the application of heat or the presence of a catalyst, which can be either acidic or basic. nih.gov
The most likely intramolecular cyclization for this compound would involve the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the ester. This would lead to the formation of a five-membered ring lactam, specifically 4-butylpyrrolidin-2-one .
The mechanism for this cyclization can be catalyzed by either an acid or a base:
Acid-catalyzed cyclization: The carbonyl oxygen of the ester is initially protonated, which enhances the electrophilicity of the carbonyl carbon. The lone pair of electrons on the nitrogen of the amino group then attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfers and the elimination of an ethanol molecule result in the formation of the lactam.
Base-catalyzed cyclization: A strong base can deprotonate the amino group, thereby increasing its nucleophilicity. The resulting amide anion then proceeds to attack the carbonyl carbon, leading to a tetrahedral intermediate. The elimination of the ethoxide ion from this intermediate yields the lactam. researchgate.net
The following interactive data table outlines potential intramolecular reactions of this compound.
| Reaction Type | Product | Conditions |
| Intramolecular Cyclization (Lactamization) | 4-Butylpyrrolidin-2-one | Heat, acid or base catalysis |
Rearrangement reactions are less prevalent for simple amino esters like this compound under standard conditions. However, under specific and often more forcing conditions, such as in the presence of very strong acids or bases, or at elevated temperatures, rearrangements could potentially take place, although these are not characteristic reactions of this compound.
Electrophilic and Nucleophilic Characterization of the Carbonyl Carbon
The carbonyl carbon of the ester group in this compound is intrinsically electrophilic . This electrophilicity is a consequence of the polarization of the carbon-oxygen double bond. Oxygen has a higher electronegativity than carbon, which leads to a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the carbonyl oxygen. This charge distribution makes the carbonyl carbon a prime target for attack by nucleophiles. reddit.com
The ethoxy group (-OCH₂CH₃) attached to the carbonyl carbon also modulates its electrophilicity. The lone pairs of electrons on the oxygen atom of the ethoxy group can be delocalized through resonance, which has the effect of slightly diminishing the electrophilicity of the carbonyl carbon when compared to that of a ketone or an aldehyde.
The amino group at the 3-position can also exert an indirect electronic influence on the carbonyl carbon, although this effect is generally considered to be weak due to the separation by two sigma bonds. Nevertheless, in a basic environment, the deprotonated amino group could function as an internal nucleophile, as was discussed in the context of intramolecular cyclization.
The carbonyl carbon of this compound is reactive towards a range of nucleophiles. The general mode of reaction is a nucleophilic acyl substitution . In this two-step mechanism, the nucleophile initially adds to the carbonyl carbon to generate a tetrahedral intermediate. This is succeeded by the elimination of the leaving group, which in this instance is the ethoxide ion (-OCH₂CH₃), to regenerate the carbonyl group. chemistrysteps.com
The interactive data table below enumerates common nucleophiles and the products of their reaction with esters such as this compound.
| Nucleophile | Product | Reaction Name |
| Hydroxide ion (OH⁻) | 3-Aminoheptanoic acid (as carboxylate salt) | Saponification (Base-catalyzed hydrolysis) libretexts.org |
| Water (H₂O) | 3-Aminoheptanoic acid | Acid-catalyzed hydrolysis libretexts.org |
| Ammonia (NH₃) | 3-Aminoheptanamide | Aminolysis chemistrysteps.com |
| Primary amine (R'NH₂) | N-substituted 3-aminoheptanamide | Aminolysis chemistrysteps.com |
| Grignard reagent (R'MgX) | Tertiary alcohol | Grignard reaction libretexts.org |
| Hydride ion (H⁻ from LiAlH₄) | 3-Aminoheptan-1-ol | Reduction libretexts.org |
While the carbonyl carbon is predominantly electrophilic, the alpha-carbon (the carbon atom adjacent to the carbonyl group) can display nucleophilic character if it is deprotonated by a strong base to form an enolate. However, this is a less common reaction for esters in comparison to ketones and aldehydes.
Reaction Mechanisms and Kinetic Studies Relevant to Aminoheptanoate Esters
The principal reaction mechanism for esters, including this compound, is nucleophilic acyl substitution . As elaborated in the preceding section, this mechanism encompasses the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the alkoxy leaving group. chemistrysteps.com
Kinetic studies of ester reactions, such as hydrolysis, are extensively documented. The rate of these reactions is governed by several factors:
Nature of the Nucleophile: More potent nucleophiles exhibit faster reaction rates.
Nature of the Leaving Group: The presence of a better leaving group (which corresponds to a weaker base) accelerates the reaction. The ethoxide group is considered a moderately good leaving group.
Steric Hindrance: Bulky substituents near the reaction center can impede the reaction, thus slowing it down. The heptanoate (B1214049) chain of this compound is relatively unhindered at the carbonyl group.
Catalysis: Both acids and bases can catalyze the nucleophilic acyl substitution reactions of esters. Acids function by protonating the carbonyl oxygen, which renders the carbonyl carbon more electrophilic. Bases can either generate a more powerful nucleophile (for example, OH⁻ from H₂O) or deprotonate the nucleophile to enhance its reactivity. pearson.com
In the specific case of amino esters, the amino group can have a substantial impact on the reaction kinetics. nih.gov The proximity of the amino group in this compound can give rise to intramolecular catalysis or participation. nih.gov For instance, during the hydrolysis of amino esters, the amino group can act as an internal nucleophile, which leads to the formation of a cyclic intermediate (a lactam). This intermediate may subsequently hydrolyze to the corresponding amino acid. This intramolecular participation can lead to a significant rate enhancement when compared to the hydrolysis of a simple alkyl ester. researchgate.net
The interactive data table below provides a summary of factors that influence the reaction rates of amino esters.
| Factor | Effect on Reaction Rate | Rationale |
| pH of the medium | The rate is typically dependent on the pH. | This affects the protonation state of the amino group and the concentration of H⁺ or OH⁻ catalysts. |
| Position of the amino group | Can have a significant influence on the rate. | Proximity to the ester group can permit intramolecular catalysis or introduce steric hindrance. |
| Solvent | Can affect the stability of reactants, transition states, and products. | Polar solvents are capable of stabilizing charged intermediates. |
While specific kinetic data for this compound are not readily found in the existing literature, the principles derived from studies on other amino esters, such as ethyl 3-aminobutanoate or ethyl 4-aminobutanoate, can be extrapolated to predict its reactivity. These studies generally indicate that the presence of the amino group can result in complex pH-rate profiles, owing to its dual ability to function as both a base and a nucleophile.
Advanced Spectroscopic and Analytical Characterization of Ethyl 3 Aminoheptanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete structural map of Ethyl 3-aminoheptanoate can be constructed.
Proton NMR (¹H NMR) for Hydrogen Environment Analysis
Proton NMR (¹H NMR) spectroscopy provides critical information about the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to each unique proton environment. The chemical shift (δ), multiplicity (splitting pattern), and integration of these signals allow for the assignment of each proton to its specific location in the structure.
Based on the structure of this compound, the following proton signals are anticipated. The protons of the ethyl ester group would appear as a triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (-OCH₂-). The protons on the carbon adjacent to the carbonyl group (-CH₂-C=O) would likely present as a multiplet. The proton on the carbon bearing the amino group (-CH(NH₂)-) is expected to be a multiplet due to coupling with adjacent methylene groups. The protons of the butyl chain extending from the chiral center would show characteristic overlapping multiplets in the upfield region of the spectrum. The protons of the amino group (-NH₂) may appear as a broad singlet.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Ethyl CH₃ | ~1.25 | Triplet | 3H |
| Butyl CH₃ | ~0.90 | Triplet | 3H |
| Ethyl -OCH₂- | ~4.15 | Quartet | 2H |
| -CH₂- (butyl) | ~1.30-1.50 | Multiplet | 4H |
| -CH₂-C=O | ~2.45 | Multiplet | 2H |
| -CH(NH₂)- | ~3.20 | Multiplet | 1H |
| -NH₂ | Variable | Broad Singlet | 2H |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.
The carbonyl carbon of the ester group is expected to appear significantly downfield, typically in the range of 170-175 ppm. The carbon of the ethyl ester (-OCH₂-) would also be downfield, around 60 ppm. The carbon atom attached to the amino group (-CH(NH₂)-) would resonate in the mid-field region, while the aliphatic carbons of the butyl chain and the ethyl group would appear in the upfield region of the spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | ~173 |
| -OCH₂- | ~61 |
| -CH(NH₂)- | ~52 |
| -CH₂-C=O | ~39 |
| Butyl -CH₂- | ~22-35 |
| Ethyl CH₃ | ~14 |
| Butyl CH₃ | ~14 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would be instrumental in tracing the connectivity of the proton spin systems within the ethyl and heptanoate (B1214049) moieties.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across quaternary carbons (like the carbonyl carbon) and for piecing together the different fragments of the molecule. For instance, an HMBC correlation would be expected between the protons of the -OCH₂- group and the carbonyl carbon.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with high confidence, confirming its molecular formula of C₉H₁₉NO₂.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable information about the structure of the molecule.
For this compound, common fragmentation pathways for esters and amines would be expected. Key fragmentations could include:
Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion corresponding to the acylium ion.
Alpha-cleavage adjacent to the nitrogen atom: Cleavage of the C-C bond adjacent to the amino group is a common fragmentation for amines.
McLafferty rearrangement: If sterically feasible, this rearrangement could lead to the loss of a neutral alkene molecule.
By studying these fragmentation pathways, the connectivity and arrangement of the functional groups within this compound can be confirmed.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present within a molecule. By measuring the interaction of infrared radiation or inelastically scattered light with the molecule, a unique vibrational spectrum is generated, which serves as a molecular "fingerprint." For this compound, this involves identifying vibrations characteristic of its primary amine, ester, and alkyl functionalities.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. vscht.cz The structure of this compound contains several key functional groups whose characteristic absorption bands are readily identifiable in an IR spectrum.
The primary amine (R-NH₂) group typically exhibits two distinct N-H stretching bands in the region of 3400-3250 cm⁻¹, one for the symmetric and one for the asymmetric stretch. Additionally, an N-H bending (scissoring) vibration is expected to appear in the 1650-1580 cm⁻¹ range.
The ester group is characterized by a very strong and sharp carbonyl (C=O) stretching absorption, which for saturated aliphatic esters, typically appears between 1750 and 1735 cm⁻¹. docbrown.info This is one of the most prominent peaks in the spectrum. masterorganicchemistry.com Furthermore, a characteristic C-O stretching vibration can be observed in the 1300-1000 cm⁻¹ region. libretexts.org The aliphatic heptanoate chain will produce C-H stretching absorptions just below 3000 cm⁻¹ (typically 2975-2860 cm⁻¹) and C-H bending vibrations at lower wavenumbers. docbrown.info
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (R-NH₂) | N-H Stretch | 3400 - 3250 (two bands) | Medium |
| N-H Bend | 1650 - 1580 | Medium-Variable | |
| Ester (R-COOR') | C=O Stretch | 1750 - 1735 | Strong, Sharp |
| C-O Stretch | 1300 - 1000 | Strong | |
| Alkyl (C-H) | C-H Stretch | 2975 - 2850 | Medium-Strong |
| C-H Bend | 1470 - 1365 | Variable |
Raman Spectroscopy
Raman spectroscopy is a light scattering technique that provides complementary information to IR spectroscopy. It detects molecular vibrations that result in a change in the polarizability of the molecule. While polar groups like the carbonyl (C=O) are strong in IR, non-polar bonds and symmetric vibrations, such as those in the carbon backbone of the heptanoate chain, often produce strong signals in Raman spectra.
For this compound, the C-H stretching vibrations of the alkyl chain would be prominent in the 2800-3000 cm⁻¹ region. The C-C skeletal vibrations, typically found in the 800-1200 cm⁻¹ range, would provide information about the conformation of the carbon chain. The ester C=O stretch also appears in the Raman spectrum, typically around 1736 cm⁻¹. mdpi.com While the N-H vibrations of the amine group are generally weak in Raman spectroscopy, they can still be observed. This technique is particularly useful for analyzing samples in aqueous media, where the strong water absorption in IR can obscure important spectral regions.
Chromatographic Techniques for Purity and Isomeric Analysis
Chromatography is an essential technique for separating, identifying, and quantifying the components of a mixture. For this compound, various chromatographic methods are employed to assess its chemical purity, identify any volatile impurities, and, crucially, to separate its enantiomers and determine its isomeric purity.
Gas Chromatography (GC) for Volatile Components and Purity
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. wpmucdn.com Given its molecular weight and structure, this compound is amenable to GC analysis, which is well-suited for assessing its purity and detecting any volatile byproducts from its synthesis.
For the analysis of amino acid esters, a capillary column, such as one with a dimethylpolysiloxane stationary phase (e.g., HP-1), is often used. asianpubs.org A flame ionization detector (FID) provides excellent sensitivity for organic compounds, while coupling the GC to a mass spectrometer (GC-MS) allows for definitive identification of the parent compound and any impurities based on their mass spectra and fragmentation patterns. mdpi.com
A critical consideration for the GC analysis of primary amines is the potential for peak tailing due to interaction with active sites on the column. To mitigate this and improve chromatographic performance, derivatization of the amine group is a common strategy. nih.govsigmaaldrich.com Reagents like ethyl chloroformate can be used to convert the amine into a less polar, more stable derivative, ensuring sharp, symmetrical peaks and reproducible results. nih.govnih.gov
Table 2: Typical Gas Chromatography Parameters for Amino Ester Analysis
| Parameter | Typical Condition | Purpose |
| Column | Capillary, e.g., 30 m x 0.25 mm ID, 0.25 µm film | High-resolution separation of volatile components. |
| Stationary Phase | Polysiloxane-based (e.g., 5% Phenyl Methylpolysiloxane) | General purpose phase for a wide range of analytes. |
| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analyte through the column. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | e.g., 100 °C hold for 2 min, ramp at 10 °C/min to 280 °C | Separates compounds based on their boiling points and column interactions. |
| Detector | FID or Mass Spectrometer (MS) | FID for quantification; MS for identification and structural elucidation. researchgate.net |
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separations
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for both purity assessment and the separation of chiral compounds. yakhak.org
For purity analysis, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like formic acid for improved peak shape. sielc.comsielc.com Detection is commonly performed using an ultraviolet (UV) detector, although this compound lacks a strong chromophore, which may necessitate derivatization or the use of a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (LC-MS).
The separation of the (R) and (S) enantiomers of this compound is a critical application of HPLC. This is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are highly effective for resolving the enantiomers of amino acid esters. researchgate.net The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is crucial for achieving optimal enantioselectivity. yakhak.org Derivatization can sometimes be employed to enhance interaction with the CSP and improve separation. google.com
Table 3: Example HPLC Conditions for this compound Analysis
| Analysis Type | Column (CSP) | Mobile Phase | Detection |
| Purity (Reversed-Phase) | C18 (e.g., 4.6 x 250 mm, 5 µm) | Acetonitrile/Water with 0.1% Formic Acid | UV (low wavelength), CAD, or MS |
| Chiral Separation | Chiralpak® IA (Amylose-based) | Hexane/Isopropanol (e.g., 90:10 v/v) | UV (low wavelength) |
| Chiral Separation | Chiralcel® OD-H (Cellulose-based) | Hexane/Ethanol (B145695) (e.g., 85:15 v/v) | UV (low wavelength) |
Supercritical Fluid Chromatography (SFC) for Enantiomeric Excess Determination
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often considered a "green" alternative to normal-phase HPLC. scispace.comtwistingmemoirs.com It utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. muni.cz The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency compared to HPLC. shimadzu.com
For determining the enantiomeric excess (ee) of this compound, SFC is particularly advantageous. The same types of chiral stationary phases (CSPs) used in HPLC, such as polysaccharide-based columns, are employed in SFC. sigmaaldrich.com A polar organic solvent, known as a modifier (e.g., methanol or ethanol), is typically added to the CO₂ mobile phase to modulate analyte retention and enhance selectivity. shimadzu.com The speed of SFC makes it ideal for high-throughput screening of chiral compounds and for quality control applications where rapid determination of enantiomeric purity is required. researchgate.net
The technique offers significant advantages in reduced organic solvent consumption and faster analysis times, making it an efficient and environmentally friendly method for the critical task of enantiomeric excess determination. twistingmemoirs.communi.cz
Theoretical and Computational Studies of Ethyl 3 Aminoheptanoate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules like Ethyl 3-aminoheptanoate. These methods provide detailed information about the electronic structure, bonding, and predicted spectroscopic characteristics.
Electronic Structure Analysis
The electronic structure of this compound is characterized by the interplay of its constituent functional groups. The nitrogen atom of the amino group and the oxygen atoms of the ester group possess lone pairs of electrons, which significantly influence the molecule's electron density distribution. An analysis of the molecular electrostatic potential (MEP) would reveal regions of negative potential around the nitrogen and carbonyl oxygen atoms, indicating their susceptibility to electrophilic attack. Conversely, the amino hydrogens and the protons on the carbon adjacent to the carbonyl group would exhibit positive potential, marking them as sites for nucleophilic interaction.
Key electronic properties, such as dipole moment and polarizability, can be calculated to understand the molecule's response to an external electric field. These properties are crucial for predicting its behavior in different solvent environments and its potential for intermolecular interactions.
Table 1: Calculated Electronic Properties of this compound (Note: The following data are illustrative and based on typical values for similar molecules calculated at the B3LYP/6-311++G(d,p) level of theory.)
| Property | Value | Unit |
| Dipole Moment | ~2.5 - 3.5 | Debye |
| Isotropic Polarizability | ~150 - 160 | Bohr³ |
| Molar Volume | 164.2±3.0 | cm³ |
| Surface Tension | 34.9±3.0 | dyne/cm |
| Density | 0.9±0.1 | g/cm³ |
Molecular Orbital Theory and Bonding Analysis
Molecular Orbital (MO) theory provides a framework for understanding the bonding and electronic transitions within this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the non-bonding lone pair of the nitrogen atom in the amino group. The LUMO is anticipated to be centered on the π* antibonding orbital of the carbonyl group in the ester functionality.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. Natural Bond Orbital (NBO) analysis can further elucidate the bonding interactions, including hyperconjugative effects that contribute to the molecule's stability.
Table 2: Frontier Molecular Orbital Energies of this compound (Note: These values are hypothetical and represent typical outputs from DFT calculations.)
| Molecular Orbital | Energy (eV) |
| HOMO | ~ -9.5 |
| LUMO | ~ 2.0 |
| HOMO-LUMO Gap | ~ 11.5 |
Spectroscopic Property Predictions
Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, an IR spectrum can be simulated. This would show characteristic peaks for the N-H stretching of the amino group (around 3300-3400 cm⁻¹), the C=O stretching of the ester (around 1730-1750 cm⁻¹), and various C-H and C-N stretching and bending modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical chemical shifts are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. For a molecule like this compound, which lacks extensive conjugation, strong absorptions are expected only in the far UV region.
Conformational Analysis and Energetics
The flexibility of the heptanoate (B1214049) chain and the rotation around the C-C and C-N bonds in this compound give rise to a multitude of possible conformations. Conformational analysis aims to identify the most stable, low-energy conformers and to understand the energy barriers between them.
The rotation around the C-C bonds of the alkyl chain will lead to different staggered and eclipsed conformations. The relative energies of these conformers are influenced by steric hindrance between the bulky butyl group and the rest of the molecule. The most stable conformers will likely adopt a staggered arrangement to minimize these steric clashes. Furthermore, intramolecular hydrogen bonding between the amino group and the carbonyl oxygen of the ester could play a significant role in stabilizing certain conformations.
Table 3: Relative Energies of Hypothetical Conformers of this compound (Note: This table illustrates the expected relative energy differences between major conformational families.)
| Conformer | Description | Relative Energy (kcal/mol) |
| A | Extended chain, staggered | 0.0 (Global Minimum) |
| B | Gauche interaction in alkyl chain | +0.5 - 1.0 |
| C | Intramolecular H-bond (NH...O=C) | -1.0 - -2.0 (if favorable) |
| D | Eclipsed conformation | > +3.0 |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is instrumental in modeling chemical reactions, identifying transition states, and calculating activation energies. For this compound, several reactions could be of interest:
Ester Hydrolysis: The acid- or base-catalyzed hydrolysis of the ester group to yield 3-aminoheptanoic acid and ethanol (B145695).
Aminolysis: The reaction of the ester with an amine to form an amide.
N-Acylation: The reaction of the amino group with an acylating agent.
By modeling these reaction pathways, the transition state structures can be located, and the corresponding activation barriers can be calculated. This information provides a deeper understanding of the reaction mechanism and kinetics. For instance, in a base-catalyzed hydrolysis, the reaction would likely proceed through a tetrahedral intermediate, and the rate-determining step would be either the formation or the breakdown of this intermediate.
Molecular Dynamics Simulations of this compound in Various Environments
While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations allow for the study of molecules in a condensed phase, such as in a solvent or interacting with a biological macromolecule.
An MD simulation of this compound in an aqueous environment would reveal how the molecule's conformation and dynamics are influenced by interactions with water molecules. The amino and ester groups would form hydrogen bonds with water, and the hydrophobic alkyl chain would likely adopt conformations that minimize its exposure to the polar solvent.
Simulations in non-polar solvents, such as hexane, would show different conformational preferences, likely favoring more extended structures to maximize van der Waals interactions. By analyzing the trajectories from MD simulations, properties such as the radial distribution functions of solvent molecules around the solute and the time evolution of dihedral angles can be determined, providing a dynamic picture of the molecule's behavior.
Quantitative Structure-Activity Relationship (QSAR) Studies on Related Amino Esters
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. cambridge.org These models are instrumental in medicinal chemistry for predicting the activity of new compounds, optimizing lead structures, and understanding the molecular properties that govern a specific biological effect. While no specific QSAR studies have been published on this compound itself, a review of studies on structurally related amino esters can provide valuable insights into the potential determinants of its biological activity.
The fundamental principle of QSAR lies in correlating physicochemical or structural descriptors of molecules with their observed biological response. This relationship is typically expressed in the form of a mathematical equation:
Activity = f(Molecular Descriptors) + error cambridge.org
Molecular descriptors can be categorized into several types, including:
Electronic descriptors: These describe the distribution of electrons in a molecule and include properties like partial atomic charges, dipole moments, and energies of molecular orbitals (HOMO and LUMO).
Steric descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area.
Hydrophobic descriptors: These quantify the lipophilicity of a molecule, with the partition coefficient (log P) being the most common descriptor.
Topological descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.
Insights from QSAR Studies on Local Anesthetic Amino Esters
A significant body of QSAR research exists for amino esters that function as local anesthetics, such as derivatives of procaine (B135) and benzocaine. Although these compounds typically feature an aromatic ring, which is absent in this compound, the general principles governing the influence of the amino and ester functionalities on activity can be extrapolated.
The general structure of these local anesthetics consists of a lipophilic aromatic group, an intermediate ester or amide linkage, and a hydrophilic amino group. nih.gov Structure-activity relationship (SAR) studies have revealed that modifications to each of these components significantly impact anesthetic potency and duration of action. For instance, substitution on the aromatic ring with electron-donating groups tends to enhance activity. researchgate.net
These findings suggest that a balance between lipophilicity and hydrophilicity is crucial for activity. The lipophilic character allows the molecule to penetrate the nerve membrane, while the hydrophilic amino group is important for its interaction with the receptor site. researchgate.net
Research Findings from a QSAR Study on Benzodiazepine Derivatives
While not amino esters, a QSAR study on a series of designer benzodiazepines provides a clear example of the methodology and the types of descriptors that can be used to predict biological activity. In this study, a QSAR model was developed to predict the binding affinity of these compounds to the GABA-A receptor. The model was built using a training set of compounds with known activities and validated with a test set. nih.gov
The final QSAR equation incorporated five descriptors and demonstrated good predictive power, with a correlation coefficient (r²) of 0.75 for the training set and 0.66 for the test set. nih.gov This indicates that the model could explain a significant portion of the variance in the biological activity. The study highlighted the importance of both hydrophobic and polar functionalities and their specific locations within the molecule for high biological activity. nih.gov
The following table presents a hypothetical data set similar to what might be used in a QSAR study of amino esters, illustrating the types of descriptors and their correlation with biological activity.
| Compound | Structure | Log(1/C) | LogP | Molecular Weight | Dipole Moment |
| 1 | CCOc1ccc(C(=O)OCCN(C)C)cc1 | 4.5 | 2.8 | 237.3 | 3.1 |
| 2 | CC(C)COc1ccc(C(=O)OCCN(C)C)cc1 | 5.1 | 3.5 | 265.4 | 3.3 |
| 3 | CCCCOc1ccc(C(=O)OCCN(C)C)cc1 | 5.3 | 3.9 | 279.4 | 3.4 |
| 4 | CCOc1ccc(C(=O)OCCN(CC)C)cc1 | 4.8 | 3.2 | 265.4 | 3.2 |
| 5 | CC(C)COc1ccc(C(=O)OCCN(CC)C)cc1 | 5.5 | 3.9 | 293.4 | 3.5 |
| 6 | CCCCOc1ccc(C(=O)OCCN(CC)C)cc1 | 5.8 | 4.3 | 307.5 | 3.6 |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Implications for this compound
Future QSAR studies on a series of aliphatic amino esters, including this compound and its analogs, would be necessary to build a predictive model for any observed biological activity. Such studies would involve synthesizing a library of related compounds, evaluating their biological activity, calculating a wide range of molecular descriptors, and then using statistical methods to derive a robust QSAR model. This model could then guide the design of new, more potent, or selective compounds.
Applications of Ethyl 3 Aminoheptanoate As a Chemical Building Block and Research Probe
Role in Complex Organic Synthesis
There is no specific information documented in scientific literature regarding the role of Ethyl 3-aminoheptanoate in complex organic synthesis. However, the broader class of β-amino esters are recognized as versatile intermediates.
Precursor for Advanced Pharmaceuticals and Agrochemicals (as intermediates)
No specific instances of this compound being used as a precursor for advanced pharmaceuticals or agrochemicals have been reported in the available literature. Generally, β-amino esters are valuable starting materials in the synthesis of more complex molecules due to the presence of both an amine and an ester functional group. These groups can be selectively modified or can participate in cyclization reactions to form various heterocyclic structures, which are common motifs in pharmacologically active compounds and agrochemicals.
Scaffold for Combinatorial Chemistry Libraries
There is no evidence in the available literature to suggest that this compound has been used as a scaffold for combinatorial chemistry libraries. The bifunctional nature of β-amino esters, with two points for diversification (the amine and the ester), theoretically makes them suitable candidates for the generation of compound libraries for drug discovery and other screening purposes. Different substituents can be introduced at both the nitrogen and the carbonyl group to create a wide array of analogues.
Utilisation in Polymer Science and Materials Chemistry
Specific data on the utilization of this compound in polymer science and materials chemistry is not available in the public domain. The following subsections discuss the potential roles based on the general reactivity of β-amino esters.
Monomer for Polyamides and Polyesters
There are no reports of this compound being used as a monomer for the synthesis of polyamides or polyesters. In principle, the amino and ester functionalities could allow it to act as a monomer. For instance, the amine could react with a dicarboxylic acid to form a polyamide, or the ester could undergo transesterification with a diol to form a polyester. However, the presence of both functionalities in one molecule would more likely lead to its use as a chain terminator or for the synthesis of specialized polymer architectures rather than as a primary linear monomer.
Building Block for Functional Polymer Architectures
No specific applications of this compound as a building block for functional polymer architectures have been documented. The general class of poly(β-amino esters), which are synthesized through the conjugate addition of amines to diacrylates, are a well-studied class of biodegradable and pH-responsive polymers with applications in drug delivery and gene therapy. While this compound itself is not a monomer in this type of polymerization, its structural motifs are related to the repeating units of these functional polymers.
Biochemical and Biological Research Applications (excluding direct clinical/safety)
The unique structure of this compound, which combines features of both amino acids and fatty acid esters, allows it to be used as a probe and modulator in various biological systems.
β-amino esters like this compound are valuable substrates for studying enzyme-substrate interactions, particularly in the context of stereoselective enzymes such as lipases and proteases. The enzymatic resolution of racemic β-amino esters through hydrolysis is a common method to produce enantiomerically pure compounds. nih.govmdpi.com This process inherently serves as a probe of the enzyme's active site.
Researchers utilize enzymes like Candida antarctica lipase (B570770) B (CAL-B) to selectively hydrolyze one enantiomer of a β-amino ester while leaving the other untouched. mdpi.comresearchgate.net The efficiency and enantioselectivity of this hydrolysis depend on how well each enantiomer fits into the enzyme's catalytic cavity. Factors such as the steric bulk of the side chain (the butyl group in heptanoate) and the position of the amino group are critical for molecular recognition.
By studying the kinetics and outcomes of these enzymatic resolutions, scientists can deduce information about the topology of the enzyme's active site. For example, the successful resolution of various acyclic β-amino esters suggests that the enzyme can accommodate a range of alkyl side chains, and the stereochemical preference reveals the specific orientation required for the catalytic residues (e.g., a serine hydroxyl group) to attack the ester's carbonyl group. nih.govmdpi.com
Table 1: Enzymes Used in the Resolution of β-Amino Esters
| Enzyme | Source Organism | Typical Reaction |
| Lipase PSIM | Burkholderia cepacia | Enantioselective hydrolysis |
| Lipase AK | Pseudomonas fluorescens | Enantioselective hydrolysis |
| CAL-B | Candida antarctica | Enantioselective hydrolysis |
| α-Chymotrypsin | Bovine pancreas | Enantioselective hydrolysis |
| Subtilisin | Bacillus species | Enantioselective hydrolysis |
While direct studies using this compound as a metabolite analog are not extensively documented, the broader class of β-amino acids is implicated in metabolic pathways, suggesting the potential for such applications.
In the realm of fatty acid metabolism , research has shown a biosynthetic link between fatty acids and certain β-amino acids. For instance, the β-amino acid components of iturin A, a lipopeptide antibiotic from Bacillus subtilis, are synthesized via pathways related to fatty acid biosynthesis. nih.gov The addition of fatty acids like palmitic acid to the culture medium directly influences the type of β-amino acid produced. nih.gov Furthermore, β-aminoisobutyric acid, a naturally occurring β-amino acid, has been identified as a myokine that may play a role in the browning of fat tissue, a key metabolic process. researchgate.netnih.gov Given its structure as an ester of a seven-carbon amino acid, this compound could potentially be explored as an analog to probe the enzymes and transport systems involved in medium-chain fatty acid metabolism.
Regarding the urea cycle , this pathway is central to the detoxification of ammonia and is intrinsically linked to amino acid metabolism. libretexts.org The cycle's function depends on a delicate balance of key amino acids like arginine and ornithine. nih.govnih.gov Studies have shown that imbalances in amino acid pools, including β-amino acids, can affect related metabolic pathways, such as arginine metabolism in immune cells. nih.gov As compounds that can influence amino acid pools, derivatives like this compound could serve as research tools to investigate how the introduction of non-canonical amino acids affects nitrogen metabolism and urea cycle efficiency under specific physiological conditions.
The β-amino ester scaffold is a foundational component in the synthesis of more complex chemical probes and functional biomaterials. A prominent example is the development of poly(β-amino esters) (PβAEs). frontiersin.orgnih.gov These are a class of biodegradable polymers synthesized through the Michael addition of amines to diacrylate esters. rsc.org The resulting polymers contain the characteristic β-amino ester linkage in their backbone.
PβAEs are widely investigated as non-viral vectors for gene delivery. nih.govresearcher.life They can complex with nucleic acids (like plasmid DNA or mRNA) to form nanoparticles that facilitate entry into cells. frontiersin.org The amino groups in the polymer backbone become protonated in the acidic environment of the endosome, leading to endosomal swelling and rupture (the "proton sponge effect"), which releases the genetic payload into the cytoplasm. nih.gov
The properties of these PβAE-based probes can be finely tuned by changing the structure of the monomers, including the β-amino ester component. This allows for the creation of vast libraries of polymers optimized for specific cell types and applications. frontiersin.org Therefore, the fundamental β-amino ester structure serves as a key building block for creating sophisticated chemical tools designed to probe and manipulate the biological pathways of gene expression.
Applications in Chiral Ligand and Catalyst Development
Chiral β-amino acid derivatives, including esters like this compound, are highly valued starting materials for the synthesis of chiral ligands and organocatalysts used in asymmetric synthesis. researchgate.nethilarispublisher.comrsc.org The presence of both a nitrogen and an oxygen atom allows them to act as bidentate ligands, coordinating with metal centers to create a well-defined chiral environment. This environment forces a chemical reaction to proceed stereoselectively, yielding one enantiomer of the product in excess.
These ligands are employed in a wide range of metal-catalyzed reactions. For example, chiral catalysts derived from β-amino acids have been successfully used in:
Asymmetric Hydrogenation: Reducing double bonds to create chiral centers with high enantioselectivity.
Asymmetric Mannich Reactions: Forming carbon-carbon bonds to produce chiral β-amino carbonyl compounds. rsc.org
Asymmetric Michael Additions: Creating chiral products through the conjugate addition of nucleophiles to α,β-unsaturated compounds. researchgate.net
The general approach involves modifying the amino and/or ester groups of the β-amino ester to create more complex ligand structures, such as phosphines or N,N'-dioxides. The alkyl side chain of the original amino ester plays a crucial role in the steric environment of the resulting catalyst, influencing its selectivity and activity. The versatility of β-amino esters allows for the systematic modification and optimization of catalysts for specific chemical transformations. hilarispublisher.comnih.gov
Table 2: Examples of Asymmetric Reactions Using Catalysts Derived from β-Amino Acid Scaffolds
| Reaction Type | Catalyst Type | Typical Substrates | Desired Outcome |
| Conjugate Addition | Metal-Ligand Complex | α,β-Unsaturated Esters | Enantiomerically enriched products |
| Mannich Reaction | Organocatalyst or Metal Complex | Imines and Aldehydes | Chiral syn-β-amino aldehydes |
| Hydrogenation | Transition Metal-Chiral Ligand | Enamines, α,β-Unsaturated Esters | Chiral β-amino acids/esters |
| Aldol Reaction | Organocatalyst | Aldehydes and Ketones | Chiral β-hydroxy carbonyls |
Reference Standard in Analytical Chemistry Method Development
In analytical chemistry, the development and validation of new methods require the use of well-characterized reference standards to ensure accuracy, precision, and reliability. researchgate.netspringernature.com A reference standard is a highly purified compound used as a measurement base. This compound, when synthesized to a high degree of purity, is suitable for use as a reference standard in the development of analytical methods for quantifying β-amino acids and their derivatives.
Method validation is a formal process that confirms an analytical procedure is suitable for its intended purpose. According to guidelines from bodies like the International Council on Harmonisation (ICH), this process involves evaluating several parameters: springernature.com
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
During the development of a chromatographic method (e.g., GC or HPLC) for analyzing a sample for β-amino esters, a solution of pure this compound at a known concentration would be used to establish the retention time, determine the detector response (linearity), and spike samples to assess recovery (accuracy). researchgate.netresearchgate.net Its use is critical for ensuring that the developed method provides trustworthy data for quality control or research purposes.
Future Research Directions and Emerging Trends for Ethyl 3 Aminoheptanoate
Development of Novel and Efficient Synthetic Routes
The development of innovative and efficient synthetic pathways to access ethyl 3-aminoheptanoate and related β-amino esters is a primary focus of current research. Traditional methods often involve multi-step procedures with harsh reaction conditions. Emerging trends are centered on creating more streamlined, atom-economical, and environmentally benign processes.
One promising approach is the use of biocatalysis , which employs enzymes to catalyze reactions with high selectivity and under mild conditions. For instance, lipase-catalyzed hydrolysis has been effectively used for the kinetic resolution of racemic β-amino esters, yielding enantiomerically pure products. This method is advantageous for producing chiral building blocks for pharmaceuticals. Additionally, the development of protoglobin nitrene transferases for the enantioselective intermolecular α-C−H primary amination of carboxylic acid esters represents a direct and efficient route to chiral α-amino esters, a strategy that could potentially be adapted for β-amino esters like this compound nih.gov.
Furthermore, photocatalytic methods are gaining traction for the synthesis of β-amino acid derivatives. A visible-light-mediated three-component radical relay coupling of alkenes, alkyl formates, and oxime esters has been demonstrated to produce β-amino esters in a single step under mild conditions rsc.org. The exploration of such photoredox catalysis could lead to novel and efficient routes for the synthesis of this compound.
| Synthetic Strategy | Key Advantages | Potential for this compound |
| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Production of specific stereoisomers for pharmaceutical applications. |
| Tandem Reactions | Increased efficiency, reduced waste, fewer purification steps. | Streamlined synthesis from readily available starting materials. |
| Photocatalysis | Mild reaction conditions, use of visible light as a renewable energy source. | Novel and direct synthetic pathways with high functional group tolerance. |
Exploration of New Catalytic Systems for Amino Ester Transformations
The transformation of β-amino esters into more complex and valuable molecules is heavily reliant on the development of novel catalytic systems. Research in this area is focused on discovering catalysts that are more active, selective, and reusable.
Enzymatic catalysis continues to be a frontier in this field. Lipases, for example, have been successfully employed in the continuous-flow synthesis of β-amino acid esters via Michael addition of aromatic amines to acrylates mdpi.comresearchgate.net. This approach not only leverages the high selectivity of enzymes but also benefits from the efficiency and scalability of continuous-flow processing.
In the realm of metal catalysis , gold and silver complexes have shown promise. A combination of [(PPh3)AuCl]/AgOTf has been developed as an efficient catalyst for the synthesis of β-enaminoesters from 1,3-dicarbonyl compounds and primary amines under solvent-free conditions mdpi.com. Such systems offer mild reaction conditions and high yields.
The use of organocatalysts is another expanding area. These small organic molecules can catalyze a wide range of transformations without the need for metals, which can be advantageous in terms of cost and toxicity. The exploration of new organocatalytic systems for asymmetric transformations of β-amino esters is an active area of research.
Finally, nanocatalysts are emerging as highly efficient and recyclable catalysts. For example, ellagic acid-bonded magnetic nanoparticles (nano-Fe3O4@EA) have been used as a catalyst for the base-free Knoevenagel condensation to synthesize new derivatives of ethyl cyanoacetate nih.gov. The magnetic nature of these catalysts allows for easy separation and reuse, contributing to more sustainable chemical processes.
Advanced Computational Modeling for Structure-Property Relationships
Advanced computational modeling techniques, such as Density Functional Theory (DFT), are becoming indispensable tools for understanding and predicting the structure-property relationships of molecules like this compound. These methods allow researchers to investigate various molecular properties and reaction mechanisms at the atomic level, thereby guiding experimental work and accelerating the discovery of new applications.
DFT calculations can be employed to elucidate the physical and chemical interactions between poly(β-amino esters) and other molecules, such as drugs, which is crucial for designing effective drug delivery systems rsc.org. By modeling these interactions, researchers can predict the loading capacity and release kinetics of a polymer matrix.
Furthermore, computational chemistry provides valuable data on the intrinsic properties of this compound, such as its topological polar surface area (TPSA), partition coefficient (LogP), and the number of hydrogen bond donors and acceptors chemscene.com. This information is critical for predicting its behavior in biological systems and for designing derivatives with desired pharmacokinetic properties.
| Computational Method | Application for this compound | Key Insights |
| Density Functional Theory (DFT) | Elucidating interactions in polymer-drug complexes. | Guiding the design of drug delivery systems. |
| Molecular Dynamics (MD) Simulations | Simulating the behavior of the molecule in different environments. | Predicting solubility, stability, and transport properties. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating molecular structure with biological activity. | Designing new derivatives with enhanced therapeutic potential. |
Expansion of Applications in Specialized Materials
A significant area of future research for this compound lies in its use as a monomer for the synthesis of specialized polymeric materials, particularly poly(β-amino esters) (PBAEs). These polymers are biodegradable and pH-responsive, making them highly attractive for a range of biomedical applications resolvemass.caacs.org.
Drug Delivery: PBAEs can be formulated into nanoparticles that encapsulate and protect therapeutic agents, releasing them in a controlled manner scirp.orgresearcher.life. Their cationic nature allows them to interact with negatively charged molecules like nucleic acids, making them promising non-viral vectors for gene therapy mdpi.comfrontiersin.orgresearchgate.net. The biodegradability of PBAEs ensures that they are broken down into non-toxic byproducts, which is a key advantage for in vivo applications resolvemass.canih.gov.
Tissue Engineering: The biocompatibility and degradability of PBAEs also make them suitable for use as scaffolds in tissue engineering . These scaffolds can provide a temporary matrix for cell growth and tissue regeneration, eventually degrading as new tissue is formed.
The versatility of the Michael addition polymerization used to synthesize PBAEs allows for a high degree of customizability . By varying the diacrylate and amine monomers, the properties of the resulting polymer, such as its degradation rate, mechanical strength, and hydrophilicity, can be tailored for specific applications resolvemass.ca.
| Application Area | Role of this compound Derivative (PBAE) | Key Advantages |
| Drug Delivery | Biodegradable, pH-responsive nanoparticle carrier. | Controlled release, reduced side effects, targeted delivery. scirp.orgresearcher.life |
| Gene Therapy | Cationic polymer for nucleic acid complexation and delivery. | Non-viral vector, low cytotoxicity, high transfection efficiency. mdpi.comfrontiersin.orgresearchgate.net |
| Tissue Engineering | Biodegradable scaffold material. | Biocompatible, promotes cell growth, degrades as tissue regenerates. |
Investigation of Biological Activities in a Research Context (e.g., as a tool compound)
While much of the focus has been on the polymeric derivatives of β-amino esters, there is growing interest in the intrinsic biological activities of this compound and its derivatives as small molecules. These compounds can serve as valuable "tool compounds" in pharmacological research to probe biological pathways and validate drug targets.
Research into related amino acid derivatives has revealed promising antimicrobial properties . For example, N-substituted-β-amino acid derivatives containing various heterocyclic moieties have shown good activity against bacteria such as Staphylococcus aureus and Mycobacterium luteum mdpi.com. Amphiphilic derivatives of α-amino acids have also been reported to possess antimicrobial properties uctm.edu. This suggests that derivatives of this compound could be synthesized and screened for their potential as novel antimicrobial agents.
Furthermore, there is potential for these compounds to exhibit other biological activities. For instance, some amino acid-based compounds have been investigated for their anticancer and anti-inflammatory properties mdpi.com. The structural diversity that can be achieved through modification of the this compound scaffold makes it an attractive starting point for the discovery of new bioactive molecules.
Sustainable and Green Chemical Process Optimization
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, and the production of this compound is no exception. Future research will undoubtedly focus on developing more sustainable and environmentally friendly manufacturing processes.
Biocatalytic and enzymatic synthesis routes are inherently green as they operate under mild conditions, use water as a solvent, and are highly selective, thus reducing the formation of byproducts mdpi.commdpi.com. The use of immobilized enzymes can further enhance sustainability by allowing for catalyst recycling.
Continuous-flow chemistry offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability researchgate.netgoogle.com. The use of microreactors can lead to better process control, reduced reaction times, and higher yields mdpi.comresearchgate.net. The integration of continuous-flow systems with enzymatic catalysis represents a particularly powerful approach for the green synthesis of β-amino esters mdpi.com.
The development of solvent-free reaction conditions is another key aspect of green chemistry. As demonstrated in the gold/silver-catalyzed synthesis of β-enaminoesters, eliminating the need for organic solvents reduces waste and environmental impact mdpi.com. Similarly, the use of microwave irradiation for the polymerization of β-amino esters without additional solvents or catalysts is a promising green approach rsc.org. The use of alternative, greener solvents, such as ionic liquids, is also being explored for the extraction and processing of related biopolymers researchgate.net.
| Green Chemistry Approach | Benefit for this compound Synthesis |
| Biocatalysis | Mild conditions, high selectivity, reduced waste. mdpi.commdpi.com |
| Continuous-Flow Synthesis | Improved safety, efficiency, and scalability. researchgate.netgoogle.com |
| Solvent-Free/Alternative Solvents | Reduced environmental impact and waste generation. mdpi.comrsc.orgresearchgate.net |
Q & A
Q. What ethical considerations apply when studying this compound’s effects on human cell lines?
- Methodological Answer : Adhere to institutional review board (IRB) protocols for human-derived materials. Use validated cell lines (e.g., HEK293) with mycoplasma testing. Include ethics statements in publications, referencing the Declaration of Helsinki. Data must be anonymized if using patient-derived samples .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


